(3S,6S)-3,6-Dimethylpiperazin-2-one is a cyclic organic compound classified as a piperazine derivative. Its chemical structure features a piperazine ring with two methyl groups at the 3 and 6 positions and a carbonyl group at the 2 position. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
The compound can be synthesized through several methods, primarily involving amino acid derivatives or other piperazine precursors. It belongs to the class of piperazine-2,5-diones, which are known for their biological activities, including antimicrobial and anticancer properties.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. For instance, using solvents like acetonitrile or dichloromethane under inert atmospheres can significantly influence the outcome of the reactions .
The molecular formula of (3S,6S)-3,6-dimethylpiperazin-2-one is , with a molecular weight of approximately 128.17 g/mol. The structure features:
Crystallographic studies have provided insights into its three-dimensional structure, revealing bond angles and distances that contribute to its stability and reactivity .
(3S,6S)-3,6-dimethylpiperazin-2-one participates in various chemical reactions:
The choice of reagents and reaction conditions is crucial for directing these transformations effectively. For example, oxidation reactions can be performed under mild conditions to avoid degradation of sensitive functional groups present in similar compounds.
The mechanism by which (3S,6S)-3,6-dimethylpiperazin-2-one exerts its effects is multifaceted:
These interactions suggest a broad spectrum of biological activities that merit further investigation .
Relevant data from experimental studies indicate that the compound's solubility and stability are influenced by its molecular structure and substituents .
(3S,6S)-3,6-dimethylpiperazin-2-one has several notable applications:
The cyclocondensation of amino acid esters represents the most efficient route for constructing the piperazine-2,5-dione core of (3S,6S)-3,6-dimethylpiperazin-2-one. This approach employs protected amino acid precursors activated for nucleophilic attack, typically through mixed anhydride formation. As demonstrated in the synthesis of structurally related piperazine-2,5-diones, ethyl chloroformate with N-ethylpiperidine in THF at -15°C effectively generates reactive intermediates from N-Cbz-(S)-alanine [3]. Subsequent coupling with methyl (S)-alaninate hydrochloride yields linear dipeptide precursors with excellent stereochemical fidelity. The critical cyclization step occurs under thermal conditions in boiling toluene with catalytic acetic acid, facilitating intramolecular amide bond formation through nucleophilic acyl substitution while preserving stereochemical integrity [3] [6].
Optimization challenges center on activating group selection. Attempts to replace ethyl chloroformate with the eco-friendly alternative propylphosphonic anhydride (T3P®) proved unsuccessful for generating sufficiently electrophilic intermediates, necessitating reversion to traditional chloroformate chemistry [3]. Post-coupling, the benzyloxycarbonyl (Cbz) protecting group is cleanly removed via catalytic hydrogenation (3 atm H₂, Pd/C) to unmask the secondary amine for cyclization. This methodology delivers the 3,6-dimethylpiperazine-2,5-dione scaffold in multigram quantities suitable for pharmaceutical development, with the reaction sequence complete in four linear steps from commercially available amino acids [3].
Table 1: Cyclocondensation Methods for Piperazine-2,5-Dione Synthesis
Amino Acid 1 | Amino Acid 2 | Activation Method | Cyclization Conditions | Product | Yield |
---|---|---|---|---|---|
N-Cbz-(S)-Ala | Gly-OMe·HCl | Ethyl chloroformate | Toluene, Δ, AcOH | 3-methylpiperazine-2,5-dione | 45-55% |
N-Cbz-(S)-Ala | (S)-Ala-OMe·HCl | Ethyl chloroformate | Toluene, Δ, AcOH | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | 40-50% |
N-Cbz-2-methyl-Ala | (S)-Ala-OMe·HCl | Ethyl chloroformate | Toluene, Δ, AcOH | 3,3,6-trimethylpiperazine-2,5-dione | 35-45% |
The chiral integrity of (3S,6S)-3,6-dimethylpiperazin-2-one originates exclusively from L-alanine precursors, leveraging the native stereochemistry of these proteinogenic amino acids. This strategy avoids the need for external chiral auxiliaries or resolution steps, as the stereocenters are introduced during the initial amino acid coupling. The mixed anhydride activation method using ethyl chloroformate preserves the α-stereocenters without racemization due to the minimal epimerization risk under the low-temperature (-15°C) reaction conditions [3] [6]. This contrasts with earlier approaches to analogous systems (e.g., statine derivatives) that required chiral tetramic acid intermediates and stereospecific reductions to achieve diastereomeric excesses >98% [6].
The protecting group strategy profoundly impacts synthetic efficiency. The benzyloxycarbonyl (Cbz) group demonstrates orthogonal stability to both the mixed anhydride formation conditions and the subsequent ester hydrolysis required before cyclization. Following dipeptide synthesis, hydrogenolytic deprotection of the Cbz group occurs without affecting the methyl ester or the stereochemical integrity. The liberated amine then undergoes spontaneous cyclization upon heating in toluene, forming the diketopiperazine ring with complete retention of configuration at both stereocenters [3]. Alternative protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) have been successfully employed in related piperazinone syntheses, suggesting potential adaptability of the methodology for solid-phase peptide synthesis applications [8].
Table 2: Stereoselective Synthesis Approaches for Chiral Piperazinones
Chiral Source | Protecting Groups | Key Stereochemical Step | Stereochemical Outcome | Application |
---|---|---|---|---|
L-Alanine derivatives | Cbz (amine protection) | Mixed anhydride coupling at -15°C | Retention at α-carbon | (3S,6S)-3,6-dimethylpiperazin-2-one |
Tetramic acid derivatives | Boc (amine protection) | Sodium borohydride reduction | >98% threo selectivity | Statine derivatives |
Proline derivatives | Boc/Fmoc | Ruthenium tetroxide oxidation | Stereospecific functionalization | 2,4-Diaminoglutaric acid |
Conformational constraints significantly influence the physicochemical and biological properties of piperazine-2,5-dione derivatives. The non-spirocyclic (3S,6S)-3,6-dimethylpiperazin-2-one exhibits markedly enhanced hydrophilicity (calculated log P = -1.15) compared to spirocyclic counterparts like alaptide ((S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione; log P = -0.15) [3]. This difference stems from the reversed lipophilicity-solubility relationship imposed by the spiro junction, which simultaneously increases molecular volume (156.64 cm³ vs. 126.22 cm³) and reduces aqueous solubility (log Sw = -0.55 vs. -1.09) despite the lower log P value [3]. These properties directly impact pharmaceutical applicability, particularly for transdermal delivery systems where optimal log P values (-1 to 3) balance membrane permeability and aqueous solubility.
In functional assays, the rigid geometry of spirocyclic systems enhances target binding specificity but often compromises solubility. For example, spirocyclic α-methylene-γ-butyrolactone derivatives demonstrate 4-fold greater stability in serum albumin compared to their non-spirocyclic counterparts due to restricted conformational flexibility that impedes nucleophilic attack on the Michael acceptor [9]. However, this advantage is counterbalanced by synthetic complexity and compromised permeation enhancement capabilities. In transdermal delivery studies, non-spirocyclic (3S,6S)-3,6-dimethylpiperazin-2-one achieves a 12-fold enhancement of theophylline permeation within one hour, outperforming spirocyclic alaptide (15-fold enhancement) but offering superior solubility characteristics for formulation development [3]. The methyl group positioning at the 3,6-positions optimally balances steric bulk and hydrogen-bonding disruption, facilitating stratum corneum modification without excessive lipophilicity.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: